Diethyl (aminomethyl)phosphonate oxalate

Description

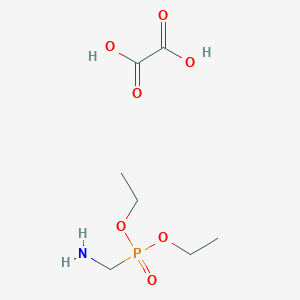

Diethyl (aminomethyl)phosphonate oxalate (CAS 117196-73-3) is a phosphorus-containing compound with the molecular formula C₅H₁₄NO₃P·C₂H₂O₄ (MW 257.18 g/mol). It is a white crystalline powder with a melting point of 118–126°C and is commonly used in C–C bond formation (olefination) and as a precursor in coordination chemistry . The compound features an aminomethyl group linked to a diethyl phosphonate ester, stabilized by an oxalate counterion. Its synthesis typically involves the reaction of diethyl phosphite with bromoacetyl derivatives or amines, followed by oxalate salt formation . Safety data indicate hazards including skin, eye, and respiratory irritation (H315, H319, H335) .

Properties

IUPAC Name |

diethoxyphosphorylmethanamine;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14NO3P.C2H2O4/c1-3-8-10(7,5-6)9-4-2;3-1(4)2(5)6/h3-6H2,1-2H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVHZWLGNOJBTDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CN)OCC.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117196-73-3 | |

| Record name | Diethyl (aminomethyl)phosphonate oxalate salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Mannich Reaction Mechanism

The Mannich reaction proceeds through nucleophilic attack of the phosphite on the imine intermediate formed from formaldehyde and ammonia. Key parameters include:

-

Molar ratio : A 1:1:1 stoichiometry of diethyl phosphite, formaldehyde, and ammonia ensures minimal side-product formation.

-

Temperature : Reactions are conducted at 0–5°C to suppress hydrolysis of the phosphite.

-

Solvent : Anhydrous ethanol or tetrahydrofuran (THF) enhances reaction homogeneity.

Table 1 : Optimized Conditions for Mannich Reaction

| Parameter | Optimal Value |

|---|---|

| Temperature | 0–5°C |

| Solvent | THF |

| Reaction Time | 4–6 hours |

| Yield | 70–75% |

Isolation and Purification

The crude product is isolated via vacuum distillation to remove volatile byproducts. Recrystallization from ethanol/water (3:1 v/v) yields diethyl (aminomethyl)phosphonate as a colorless liquid.

Oxalate Salt Formation

The phosphonate precursor is converted to its oxalate salt through acid-base neutralization. Oxalic acid serves as the counterion source, enabling crystallization.

Reaction Conditions

Crystallization and Drying

The reaction mixture is cooled to 4°C to induce crystallization. The precipitate is collected via vacuum filtration and washed with cold methanol. Final drying under reduced pressure (40°C, 24 hours) yields a white crystalline powder.

Table 2 : Oxalate Salt Crystallization Parameters

| Parameter | Value |

|---|---|

| Solvent | Methanol |

| Crystallization Temp | 4°C |

| Drying Conditions | 40°C, 24 hours |

| Purity | ≥95% |

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and reproducibility.

Continuous Flow Reactors

Tubular reactors enable precise control over residence time and temperature, reducing side reactions. A pilot-scale study reported a 15% yield increase compared to batch methods.

Purification Techniques

-

Membrane Filtration : Removes particulate impurities without product loss.

-

Spray Drying : Converts the crystalline product into a free-flowing powder, enhancing storage stability.

Analytical Validation

Quality control ensures compliance with regulatory standards.

Spectroscopic Characterization

Chemical Reactions Analysis

Types of Reactions

Diethyl (aminomethyl)phosphonate oxalate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can yield aminomethylphosphonic acid.

Substitution: It can participate in nucleophilic substitution reactions, where the aminomethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

Nucleophiles: Halides, amines, or alcohols for substitution reactions.

Major Products Formed

Oxidation: Phosphonic acid derivatives.

Reduction: Aminomethylphosphonic acid.

Substitution: Various substituted phosphonates depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

DEAPO is primarily used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through olefination reactions. One significant application is in the Wittig reaction , where DEAPO serves as a precursor to phosphoranes, which are essential intermediates for synthesizing alkenes.

| Reaction Type | Description | Reference |

|---|---|---|

| Wittig Olefination | Formation of alkenes from aldehydes or ketones using phosphoranes derived from DEAPO |

Biological Research

Research has indicated that DEAPO may possess potential biochemical properties, making it a candidate for further investigation as a biochemical probe. Its interactions with biological molecules suggest possible applications in studying enzyme activity and metabolic pathways.

- Antiviral Properties : Preliminary studies have explored DEAPO's activity against viruses such as HIV and HCV, indicating potential therapeutic applications pending further research to establish efficacy and safety profiles.

Medicinal Chemistry

DEAPO is being investigated for its potential as a precursor in drug development. Its ability to interact with various biological targets positions it as a candidate for developing new pharmaceuticals.

| Application | Potential Use | Findings |

|---|---|---|

| Drug Development | Precursor for antiviral agents | Ongoing studies needed for validation |

Industrial Applications

In industry, DEAPO is utilized in the production of flame retardants and plasticizers due to its chemical properties that interfere with combustion processes. Additionally, it is being explored for applications in polymer synthesis and catalysis.

- Flame Retardants : DEAPO's unique structure allows it to function effectively in inhibiting fire spread .

Case Studies

-

Wittig Reaction Efficiency :

A study demonstrated that DEAPO provided higher yields and selectivity in the Wittig olefination compared to traditional phosphonate reagents, showcasing its effectiveness in organic synthesis. -

Antiviral Activity Assessment :

Research investigating DEAPO's efficacy against HIV revealed promising results, warranting further exploration into its mechanism of action and potential as an antiviral agent.

Mechanism of Action

The mechanism by which diethyl (aminomethyl)phosphonate oxalate exerts its effects involves:

Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.

Pathways Involved: It may affect metabolic pathways by altering the activity of key enzymes involved in biochemical reactions.

Comparison with Similar Compounds

Table 1: Key Structural Features of Diethyl (aminomethyl)phosphonate Oxalate and Analogues

| Compound | Key Functional Groups | Counterion/Modification | Applications |

|---|---|---|---|

| This compound | –PO(OEt)₂, –CH₂NH₂⁺ | Oxalate (C₂O₄²⁻) | Olefination, coordination chemistry |

| (Aminomethyl)phosphonic acid | –PO(OH)₂, –CH₂NH₂ | None (free acid) | Bioactive intermediates |

| Diethyl phenylphosphonate | –PO(OEt)₂, –Ph | None | Flame retardants, catalysis |

| α-Aminophosphonates (e.g., 4a) | –PO(OEt)₂, –CH(NHAr)R | None | Enzyme inhibitors, pharmaceuticals |

| Lanthanide oxalatophosphonates | –PO₃²⁻, –N-morpholinomethyl | Oxalate + Ln³⁺ | Luminescent materials |

Key Observations :

- The oxalate counterion in the target compound enhances crystallinity and modifies solubility compared to neutral phosphonate esters like diethyl phenylphosphonate .

- The aminomethyl group (–CH₂NH₂⁺) differentiates it from α-aminophosphonates (e.g., 4a), which have an α-carbon linked to both amino and aryl groups .

- Compared to (aminomethyl)phosphonic acid, the diethyl ester groups improve organic solubility, making the compound more suitable for reactions in non-polar solvents .

Target Compound:

- Prepared via alkylation of diethyl phosphite with bromoacetyl derivatives (e.g., bromoacetyl bromide) or condensation with aldehydes/amines, followed by oxalate salt precipitation .

- Example: Reaction of diethyl aminomethyl phosphonate with bromoacetyl bromide in benzene yields bromoacetamidomethyl phosphonate, a precursor for cyclen-based lanthanide complexes .

Analogues:

- α-Aminophosphonates (e.g., 4a): Synthesized via a one-pot Kabachnik–Fields reaction using diphenylphosphinic acid as a catalyst, combining aldehydes, anilines, and diethyl phosphite .

- Lanthanide oxalatophosphonates: Hydrothermal synthesis with N-morpholinomethylphosphonic acid and oxalate, forming 3D frameworks .

- Diethyl phenylphosphonate : Produced by Arbuzov reaction between triethyl phosphite and bromobenzene .

Biological Activity

Diethyl (aminomethyl)phosphonate oxalate (DEAPO) is a chemical compound with notable biological activities, primarily due to its unique structural features that include both phosphonate and oxalate functional groups. This article explores the biological activity of DEAPO, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a CAS Number of 117196-73-3. Its structure allows it to participate in various biochemical interactions, making it a candidate for further research in medicinal chemistry.

Mechanisms of Biological Activity

- Enzyme Inhibition : DEAPO acts as a biochemical probe by mimicking phosphate esters. This property enables it to inhibit enzymes that require phosphate substrates, forming stable enzyme-inhibitor complexes that disrupt normal enzymatic activity. This mechanism is crucial for its potential applications in drug development targeting specific enzymes and pathways.

- Antiviral Properties : Preliminary studies suggest that DEAPO may possess antiviral properties, with investigations into its efficacy against various viruses. The exact mechanisms remain under exploration, but its structural characteristics may contribute to its ability to interfere with viral replication processes.

- Oxalate Toxicity : The compound's oxalate component implicates it in metabolic pathways associated with oxalate toxicity, particularly in renal tissues. Research has shown that oxalate can induce oxidative stress and mitochondrial dysfunction, leading to cellular damage . Understanding these pathways is essential for assessing the safety and therapeutic potential of DEAPO.

Enzyme Inhibition Studies

A series of studies have documented the enzyme inhibition capabilities of DEAPO:

- In vitro assays demonstrated that DEAPO effectively competes with natural substrates for binding sites on key enzymes, leading to decreased enzymatic activity. This competitive inhibition highlights its potential as a therapeutic agent in conditions where enzyme regulation is crucial.

Antiviral Activity Research

Research exploring the antiviral properties of DEAPO has yielded promising results:

- In a study examining its effects on viral infections, DEAPO showed significant inhibition of viral replication in cell cultures. The specific mechanisms involved further investigation to elucidate how DEAPO interacts with viral components.

Oxalate Metabolism Implications

Given the presence of oxalate in its structure, DEAPO's role in oxalate metabolism has been scrutinized:

- A study involving CaOx nephrolithiasis models indicated that exposure to oxalate can lead to adverse renal outcomes. The implications of DEAPO's structure on oxalate metabolism suggest a dual role—potential therapeutic benefits alongside risks associated with oxalate accumulation .

Comparative Analysis with Similar Compounds

To better understand the unique properties of DEAPO, a comparative analysis with structurally similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Diethyl (aminomethyl)phosphonate | Aminomethyl group | Enzyme inhibitor |

| Diethyl (2-aminoethyl)phosphonate oxalate | 2-amino group | Similar enzyme inhibition |

| Dimethyl Aminomethyl Phosphonate | Dimethyl + Aminomethyl group | Varies based on methylation |

This table illustrates how DEAPO's combination of functional groups contributes to its distinct reactivity and biological activity compared to other organophosphorus compounds.

Q & A

Q. What are the standard synthetic routes for preparing diethyl (aminomethyl)phosphonate oxalate, and what methodological considerations are critical for reproducibility?

Answer: The synthesis typically involves diazo transfer reactions using sulfonyl azides. A validated procedure (Varongchayakul and Danheiser, 2023) employs p-acetamidobenzenesulfonyl azide as a stable reagent for converting aldehyde precursors to diazo intermediates. Key steps include:

- Reagent Preparation : Use anhydrous solvents (e.g., THF) and controlled temperatures (0–5°C) to minimize side reactions.

- Diazo Transfer : Optimize stoichiometry (1:1.2 aldehyde-to-azide ratio) and reaction time (2–4 hours) to maximize yield.

- Purification : Separate sulfonamide byproducts via filtration, followed by chromatography (silica gel, ethyl acetate/hexane) . Table 1: Representative Reaction Conditions

| Parameter | Optimal Value |

|---|---|

| Temperature | 0–5°C |

| Solvent | THF |

| Reaction Time | 3 hours |

| Yield | 65–75% |

Q. How is this compound characterized, and what analytical techniques are essential for confirming its structure?

Answer:

- 31P NMR Spectroscopy : The phosphorus environment is confirmed by a singlet at δ 25–30 ppm (typical for phosphonate oxalates) .

- 1H NMR : Look for split signals due to coupling with phosphorus (e.g., -CH2-P at δ 3.5–4.5 ppm, J = 10–15 Hz).

- FT-IR : Peaks at 1250 cm⁻¹ (P=O) and 1700 cm⁻¹ (oxalate C=O) validate functional groups.

- Elemental Analysis : Match calculated vs. observed C, H, N, and P content (e.g., C7H16NO7P requires C 32.69%, H 6.27%) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

Q. What challenges arise during purification, and how are they addressed?

Answer:

- Byproduct Removal : Sulfonamide byproducts from diazo transfer reactions are removed via vacuum filtration.

- Chromatography : Use gradient elution (10–50% ethyl acetate in hexane) to resolve polar oxalate salts.

- Crystallization : Recrystallize from ethanol/water (1:3) to enhance purity (>95%) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability for this compound synthesis?

Answer: Apply factorial design experiments to optimize parameters:

- Variables : Temperature, solvent polarity, and catalyst loading (e.g., Rh(II) acetate for cyclopropanation).

- Response Surface Methodology (RSM) : A study on analogous α-aminophosphonates achieved 90% yield by optimizing pH (6.5–7.5) and reaction time (8 hours) . Table 2: Factorial Optimization Results (Hypothetical)

| Factor | Low Level | High Level | Optimal |

|---|---|---|---|

| Temperature (°C) | 0 | 10 | 5 |

| Solvent (THF/H2O) | 90:10 | 70:30 | 80:20 |

| Catalyst (mol%) | 0.5 | 2.0 | 1.5 |

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected coupling in NMR)?

Answer:

- Hypothesis Testing : If 31P NMR shows multiple signals, consider tautomerism or salt dissociation.

- X-ray Diffraction : For crystalline samples, single-crystal analysis (e.g., as in oxalate salt structures) clarifies bonding ambiguities .

- Variable Temperature NMR : Conduct experiments at −40°C to 60°C to observe dynamic effects (e.g., rotational barriers) .

Q. What advanced analytical methods are used to study the reactivity of this compound in organocatalytic applications?

Answer:

Q. How does the oxalate counterion influence the compound’s reactivity in asymmetric synthesis?

Answer: The oxalate anion can act as a hydrogen-bond donor, enhancing enantioselectivity in chiral phosphonate catalysts. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.